![molecular formula C12H7F2NO2 B6361554 2-(2,6-Difluorophenyl)isonicotinic acid, 95% CAS No. 1261930-34-0](/img/structure/B6361554.png)
2-(2,6-Difluorophenyl)isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)isonicotinic acid (2,6-DFINA) is an organic compound with a molecular formula of C7H4F2NO2. It is a derivative of isonicotinic acid and is used as a pharmacological and biological research tool. 2,6-DFINA has been studied for its potential applications in drug synthesis, medicinal chemistry, and biochemistry.
Mechanism of Action
2-(2,6-Difluorophenyl)isonicotinic acid, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. This binding prevents the enzyme from being able to catalyze its reaction, which leads to the inhibition of the enzyme's activity.
Biochemical and Physiological Effects
2-(2,6-Difluorophenyl)isonicotinic acid, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, the regulation of gene expression, and the regulation of cell proliferation. Additionally, 2-(2,6-Difluorophenyl)isonicotinic acid, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of serotonin and dopamine.
Advantages and Limitations for Lab Experiments
2-(2,6-Difluorophenyl)isonicotinic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and is soluble in both water and organic solvents. However, 2-(2,6-Difluorophenyl)isonicotinic acid, 95% has some limitations when used in lab experiments. It is a relatively weak inhibitor of enzymes and has a short half-life in vivo.
Future Directions
In the future, 2-(2,6-Difluorophenyl)isonicotinic acid, 95% could be used to further study the effects of enzyme inhibition on drug metabolism, gene expression, and cell proliferation. Additionally, 2-(2,6-Difluorophenyl)isonicotinic acid, 95% could be used to study the effects of enzyme inhibition on other biochemical pathways, such as the metabolism of neurotransmitters. Furthermore, 2-(2,6-Difluorophenyl)isonicotinic acid, 95% could be used to study the effects of enzyme inhibition on the development of cancer cells. Finally, 2-(2,6-Difluorophenyl)isonicotinic acid, 95% could be used to further study the effects of enzyme inhibition on drug absorption, distribution, metabolism, and excretion.
Synthesis Methods
2-(2,6-Difluorophenyl)isonicotinic acid, 95% can be synthesized from the reaction of 2,6-difluorobenzoic acid with isonicotinic acid. The reaction involves the use of a strong acid catalyst and takes place in aqueous solution. The reaction yields a white solid that is soluble in water and organic solvents.
Scientific Research Applications
2-(2,6-Difluorophenyl)isonicotinic acid, 95% has been used in several scientific research studies due to its ability to act as an inhibitor of enzymes. It has been used to study the effects of enzyme inhibition on various biochemical pathways, such as the metabolism of drugs, the regulation of gene expression, and the regulation of cell proliferation. Additionally, 2-(2,6-Difluorophenyl)isonicotinic acid, 95% has been used to study the effects of drug metabolism on the development of cancer cells.
properties
IUPAC Name |
2-(2,6-difluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-2-1-3-9(14)11(8)10-6-7(12(16)17)4-5-15-10/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFWQLYLEYRZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679518 |
Source
|
Record name | 2-(2,6-Difluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)isonicotinic acid | |
CAS RN |
1261930-34-0 |
Source
|
Record name | 2-(2,6-Difluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.